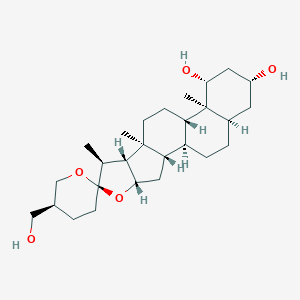

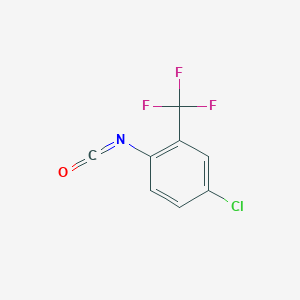

![molecular formula C5H8O3S B098572 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide CAS No. 18502-58-4](/img/structure/B98572.png)

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-aza-3-thiabicyclo[3.1.0]hexanes, which are structurally related to 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide, has been achieved through an intramolecular cyclization process. This process involves the preparation of 4-hydroxymethylthiazolidines from the reaction of L-cysteine methyl ester with appropriate aldehydes, followed by the reduction of the ester function . This method provides a convenient route to synthesize optically active 2-substituted and unsubstituted 1-aza-3-thiabicyclo[3.1.0]hexanes, which could be extrapolated to the synthesis of related compounds such as 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide.

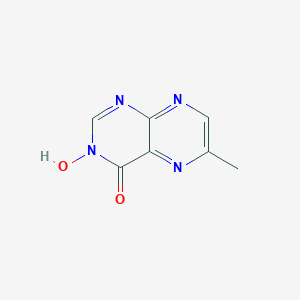

Molecular Structure Analysis

The molecular structure of related 1,3,4-thia(oxa)diazole-based compounds has been characterized using 1H NMR, 13C NMR, MS, and elemental analysis . The X-ray crystal structures of these compounds show a layered arrangement without short intermolecular interactions. Although the exact structure of 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is not provided, the analysis of similar compounds suggests that the presence of sulfur and oxygen atoms in the central heterocyclic rings could influence the molecular arrangement and properties.

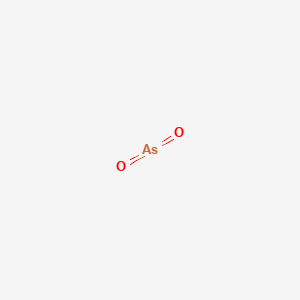

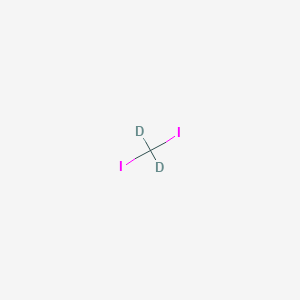

Chemical Reactions Analysis

The related 6-Thia-3,3-diphenyl-3-sila-(and 3-germa-)bicyclo[3.1.0]hexanes have been prepared from corresponding metallaoxiranes using triphenylphosphorus sulfide with trifluoroacetic acid as a solvent . These thiiranes are noted to be unstable compared to their oxirane counterparts, with a tendency to undergo partial desulfurization through thermal or chemical processes, leading to 1-metallacyclopent-3-enes. This suggests that 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide may also exhibit instability and could be a precursor to other functional compounds through desulfurization.

Physical and Chemical Properties Analysis

The physical properties of 1,3,4-thia(oxa)diazole-based compounds have been extensively studied, revealing that all compounds, except for two, exhibited various mesophases such as nematic, smectic C, and/or smectic A with wide temperature ranges and good thermal stability . The chemical properties include photo-luminescent behavior in CH2Cl2 solution, with emissions at wavelengths ranging from 371 to 425 nm and quantum yields between 0.25 and 0.83. The influence of sulfur and oxygen atoms on these properties was significant. By analogy, 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide may also possess unique mesomorphic and photo-luminescent properties, which would be valuable in material science applications.

Applications De Recherche Scientifique

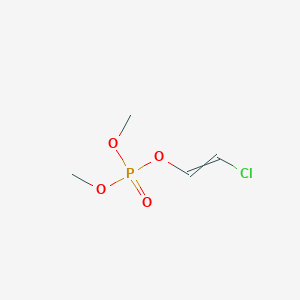

Synthesis Techniques

Simple Synthesis Methods : Block and Naganathan (1993) describe a synthesis approach for a related compound, involving the conversion of 3-cyclopentenol to 3-thioacetoxycyclopentene, and subsequent steps leading to the creation of S-oxide and S, S-dioxide forms (Block & Naganathan, 1993).

Optically Active Synthesis : Takata et al. (1985) accomplished the synthesis of optically active 1-aza-3-thiabicyclo[3.1.0]hexanes, a close relative to the compound , by intramolecular cyclization of 4-hydroxymethylthiazolidines (Takata et al., 1985).

Photochemical Transformations

- Regioselective Photolysis : Mouradzadegun and Pirelahi (2001) studied the high regioselective rearrangement of a similar compound, 4-methyl-2,4,6-triphenyl-4H-thiopyran-1,1-dioxide, under photolysis, indicating potential applications in photochemical transformations (Mouradzadegun & Pirelahi, 2001).

Structural and Conformational Analysis

- Molecular Orbital Study : Okazaki et al. (1988) conducted ab initio calculations on several bicyclo[3.1.0]hexane derivatives, including 6-oxa- and 6-thiabicyclo[3.1.0]hexanes, to understand their geometries and energy states. This provides insight into the physical and chemical characteristics of similar compounds (Okazaki et al., 1988).

Heterocyclic Cycloproparenes Studies

- Approaches to Cyclopropa[c]thiophene System : Anthony et al. (1990) explored approaches to the cyclopropa[c]thiophene system using heterocyclic cycloproparenes, indicating the versatility and potential applications of bicyclo[3.1.0]hexane compounds in chemical synthesis (Anthony et al., 1990).

Biomedical Research

- Metabotropic Glutamate Receptor Agonists : Kingston et al. (1999) explored the neuroprotective properties of metabotropic glutamate receptor agonists, including compounds with bicyclo[3.1.0]hexane ring systems. This highlights potential biomedical applications in treating neurodegenerative diseases (Kingston et al., 1999).

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-5-3-9(6,7)2-4(5)8-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKGOIYIAHKTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CS(=O)(=O)CC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302442 | |

| Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

CAS RN |

18502-58-4 | |

| Record name | NSC160589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC150995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

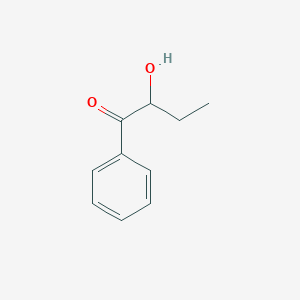

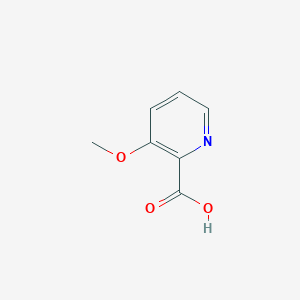

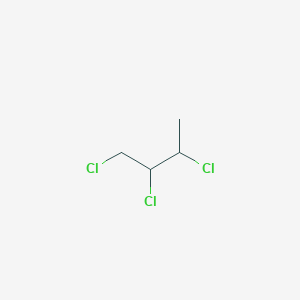

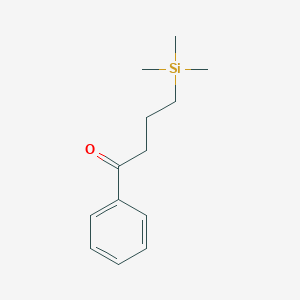

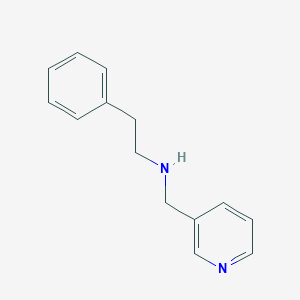

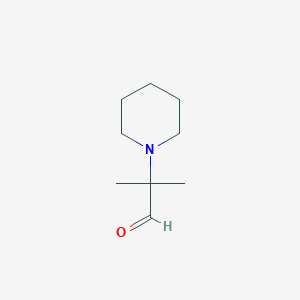

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.